4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a fluorophenyl group, a pyridinylmethyl group, and a cyclopenta[d]pyrimidinone core, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidinone core and the introduction of the fluorophenyl and pyridinylmethyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[d]pyrimidinone core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and pyridinylmethyl groups through nucleophilic or electrophilic substitution reactions.
Sulfur Introduction: Incorporation of the sulfanyl group via thiolation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone core or the fluorophenyl group.
Substitution: The fluorophenyl and pyridinylmethyl groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or catalysts.
Biological Studies: Examination of its biological activity, including antimicrobial, anticancer, or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. This compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of target enzymes, thereby modulating biochemical pathways.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction processes.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their anticancer and enzyme inhibitory activities.
Indole Derivatives: Exhibiting diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
4-{[(2-fluorophenyl)methyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one stands out due to its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-8-2-1-6-15(17)13-26-19-16-7-3-9-18(16)24(20(25)23-19)12-14-5-4-10-22-11-14/h1-2,4-6,8,10-11H,3,7,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTFZRMJRIARGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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